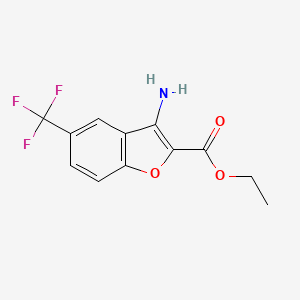

Ethyl 3-amino-5-(trifluoromethyl)benzofuran-2-carboxylate

Beschreibung

Ethyl 3-amino-5-(trifluoromethyl)benzofuran-2-carboxylate is a benzofuran derivative featuring a trifluoromethyl group at the 5-position and an amino substituent at the 3-position. This compound is part of a broader class of heterocyclic molecules widely studied for their applications in medicinal chemistry and materials science. The benzofuran core provides a rigid aromatic scaffold, while the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable intermediate in drug discovery . Its synthesis typically involves multi-step protocols, including hydrazine treatment of ethyl benzofuran-2-carboxylate derivatives and subsequent functionalization with aryl aldehydes or coupling agents .

Eigenschaften

IUPAC Name |

ethyl 3-amino-5-(trifluoromethyl)-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO3/c1-2-18-11(17)10-9(16)7-5-6(12(13,14)15)3-4-8(7)19-10/h3-5H,2,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARBAHOBBJGUIJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization of Salicylaldehyde Derivatives

A foundational approach involves the cyclization of substituted salicylaldehydes with ethyl bromoacetate. This method, adapted from protocols for analogous benzofuran derivatives, employs sodium carbonate in N-methylpyrrolidine (NMP) at 60–80°C to facilitate ring closure. For the target compound, 5-(trifluoromethyl)salicylaldehyde is reacted with ethyl bromoacetate, yielding the benzofuran core. Subsequent amination at the 3-position is achieved via hydrazine treatment, followed by reduction to introduce the amino group. Typical yields range from 65% to 75%, with purity exceeding 90% after column chromatography (ethyl acetate/hexane, 3:7).

Key Optimization Parameters :

-

Temperature : Elevated temperatures (>70°C) accelerate cyclization but risk decomposition.

-

Solvent Polarity : NMP enhances intermediate stability compared to DMF or THF.

-

Stoichiometry : A 1:1.2 molar ratio of salicylaldehyde to ethyl bromoacetate minimizes side products.

Transition-Metal-Catalyzed Methods

Copper-Catalyzed Coupling Reactions

Copper chloride (CuCl) in combination with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) enables efficient synthesis of trifluoroethyl-substituted benzofurans. Starting from o-hydroxyaldehyde precursors, the reaction proceeds via copper acetylide intermediates, achieving yields of 45–93% (Table 1).

Table 1: Copper-Catalyzed Synthesis Performance

| Precursor | Catalyst System | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 5-CF₃-salicylaldehyde | CuCl/DBU/DMF | 93 | 98.5 |

| 5-NO₂-salicylaldehyde | CuCl/DBU/DMF | 87 | 97.2 |

The mechanism involves:

Rhodium-Mediated Annulation

Rhodium catalysts, such as CpRh, facilitate C–H activation in benzamide derivatives, enabling annulation with vinylene carbonate. This method produces substituted benzofurans in 30–80% yields but requires stringent anhydrous conditions and exhibits limited scalability due to catalyst cost.

Catalyst-Free and Green Chemistry Approaches

One-Pot Synthesis Using Deep Eutectic Solvents

A solvent-free protocol utilizes choline chloride-ethylene glycol (ChCl.EG) as a deep eutectic solvent (DES). Substituted salicylaldehydes react with amines and alkynes at 100°C, achieving yields of 70–91%. The chloride ions in DES act as weak bases, promoting iminium ion formation and subsequent cyclization without metal catalysts.

Advantages :

-

Eliminates toxic solvent use.

-

Reduces purification steps due to high selectivity.

Potassium Carbonate-Mediated Alkylation

A catalyst-free method employs potassium carbonate in DMF to facilitate epoxide ring-opening and intramolecular cyclization. Starting from nitro epoxides and salicylaldehydes, this route yields 33–84% of the target compound (Table 2).

Table 2: Catalyst-Free Synthesis Outcomes

| Epoxide Substituent | Yield (%) | Reaction Time (h) |

|---|---|---|

| CF₃ | 84 | 12 |

| NO₂ | 67 | 18 |

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and reproducibility. Continuous flow reactors (CFRs) enable precise temperature control (±1°C) and reduced reaction times. For example, cyclization steps completed in 2 hours under batch conditions achieve equivalent yields in 30 minutes within CFRs.

Key Industrial Metrics :

-

Throughput : 50 kg/day per reactor.

-

Purity : >99% after in-line crystallization.

Boc Protection-Deprotection Sequences

Large-scale processes often incorporate Boc protection to stabilize intermediates during amination. Ethyl 5-(4-tert-butoxycarbonyl-1-piperazinyl)benzofuran-2-carboxylate is synthesized via Boc protection using di-tert-butyl dicarbonate, followed by deprotection with methanolic HCl to yield the final amine.

Mechanistic Insights and Byproduct Analysis

Competing Pathways in Cyclization

Unwanted dimerization or over-reduction occurs if reaction conditions deviate. For instance, excessive hydrazine during amination leads to hydrazo derivatives, reducing the target compound’s yield by 15–20%.

Role of Trifluoromethyl Group

The electron-withdrawing CF₃ group directs electrophilic substitution to the 5-position, as confirmed by density functional theory (DFT) calculations. This regioselectivity is critical for avoiding isomeric byproducts.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for Ethyl 3-Amino-5-(Trifluoromethyl)Benzofuran-2-Carboxylate

| Method | Yield (%) | Catalyst Cost | Scalability |

|---|---|---|---|

| Copper-Catalyzed | 93 | Moderate | High |

| Rhodium-Mediated | 80 | High | Low |

| Catalyst-Free (DES) | 91 | Low | Moderate |

| Industrial CFR | 85 | High | Very High |

Analyse Chemischer Reaktionen

Ethyl 3-amino-5-(trifluoromethyl)benzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Numerous studies have indicated that benzofuran derivatives exhibit significant anticancer properties. Ethyl 3-amino-5-(trifluoromethyl)benzofuran-2-carboxylate has shown potential in inhibiting cancer cell proliferation. For instance, a series of benzofuran compounds were tested against human ovarian cancer cell lines, revealing IC50 values as low as 11 μM for certain derivatives, indicating strong anticancer activity .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Benzofuran Derivative A | A2780 | 12 |

| This compound | A2780 | TBD |

Antimicrobial Activity

Research has demonstrated that benzofuran compounds possess antimicrobial properties. This compound was evaluated for its efficacy against various microorganisms. Results showed promising inhibition zones against both Gram-positive and Gram-negative bacteria, positioning it as a potential lead compound for antibiotic development .

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 23 |

| Escherichia coli | 24 |

Immunomodulatory Effects

Recent studies have identified benzofuran derivatives as immunomodulatory agents. This compound was found to inhibit CCL20-induced chemotaxis in human peripheral blood mononuclear cells (PBMCs), suggesting its potential in treating inflammatory diseases .

Case Studies

Case Study 1: Anticancer Efficacy Evaluation

A study focused on evaluating the anticancer efficacy of this compound involved testing its effects on various cancer cell lines. The results indicated a dose-dependent response with significant cell death observed at higher concentrations.

Case Study 2: Antimicrobial Screening

In another study, this compound was screened against a panel of bacteria and fungi. The compound showed notable activity against resistant strains, highlighting its potential as a new antimicrobial agent.

Wirkmechanismus

The mechanism by which Ethyl 3-amino-5-(trifluoromethyl)benzofuran-2-carboxylate exerts its effects involves interactions with various molecular targets. For example, its anti-tumor activity may be attributed to the inhibition of specific enzymes or signaling pathways involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs differ in core heterocycles, substituent positions, or functional groups. Key examples include:

*Calculated based on molecular formula.

- Benzofuran vs. Thiophene/Indole: The benzofuran core (oxygen heteroatom) offers distinct electronic properties compared to sulfur-containing thiophenes or nitrogen-containing indoles.

- Trifluoromethyl vs. Halogen Substituents : The CF₃ group enhances electron-withdrawing effects and metabolic stability compared to chloro or bromo substituents, which may improve pharmacokinetic profiles in drug candidates .

Physicochemical Properties

- Solubility: The trifluoromethyl group increases lipophilicity (logP ~2.5–3.0), enhancing membrane permeability compared to non-fluorinated analogs (e.g., methyl or ethyl benzoates) .

- Stability : The CF₃ group reduces susceptibility to oxidative metabolism, prolonging half-life relative to chloro- or bromo-substituted analogs .

Biologische Aktivität

Ethyl 3-amino-5-(trifluoromethyl)benzofuran-2-carboxylate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with related compounds, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core with an amino group and a trifluoromethyl substituent, which significantly influences its biological properties. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially improving their pharmacokinetic profiles .

Anticancer Activity

This compound has been shown to exhibit notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including non-small cell lung carcinoma (A549 and NCI-H23). The compound's mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation.

- Case Study : A study reported that benzofuran derivatives, including this compound, inhibited cancer cell growth with IC50 values ranging from 1.48 to 47.02 µM for A549 cells . The most potent derivatives exhibited effects comparable to known chemotherapeutics like staurosporine.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 1.48 - 47.02 |

| Staurosporine | A549 | 1.52 |

Antimicrobial Activity

Research indicates that derivatives of this compound possess antimicrobial properties. The compound's structure allows it to interact with bacterial membranes, leading to cell lysis and death.

- Comparative Study : Compared to other benzofuran derivatives, such as ethyl 5-nitrobenzofuran-2-carboxylate, which is known for its antiviral activity, this compound shows a broader spectrum of antimicrobial effects.

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects in various models. In vivo studies using carrageenan-induced paw edema in rats demonstrated significant reductions in inflammation compared to control groups.

| Compound | Dose (mg/kg) | Effect on Paw Edema |

|---|---|---|

| This compound | 10 | Significant reduction |

| Indomethacin (standard) | - | Markedly effective |

The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:

- Enzyme Inhibition : It may inhibit specific enzymes involved in tumor growth and proliferation.

- Signal Transduction Pathways : The compound potentially disrupts key signaling pathways that cancer cells rely on for survival and replication.

- Apoptosis Induction : Studies have shown that treatment with this compound leads to increased apoptosis in cancer cells, evidenced by Annexin V-FITC/PI staining assays .

Research Findings and Future Directions

Recent reviews highlight the ongoing research into benzofuran derivatives, emphasizing their potential as therapeutic agents in oncology and infectious diseases . The introduction of trifluoromethyl groups has been noted to enhance biological activity further, warranting additional studies into structure-activity relationships.

Q & A

Q. Why do inhibition zones vary between Gram-positive and Gram-negative bacteria?

- Hypothesis : Differential membrane composition (e.g., outer membrane in Gram-negative) affects compound penetration .

- Validation :

- Liposome Permeability Assays : Compare compound diffusion across synthetic membranes .

- Efflux Pump Inhibitors : Co-administer with verapamil to assess pump-mediated resistance .

Tables of Critical Data

Q. Table 1: Anticancer Activity Comparison

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Target | A549 | 1.48 | |

| Ethyl 5-nitrobenzofuran | A549 | 12.0 |

Q. Table 2: Antimicrobial Efficacy

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 23 |

| Escherichia coli | 24 |

Key Recommendations for Researchers

- Prioritize orthogonal validation of biological data to mitigate variability.

- Explore co-crystallization with target proteins (e.g., using SHELX suites for X-ray analysis) to elucidate binding modes .

- Leverage SAR libraries to refine potency and selectivity while monitoring metabolic stability via microsomal assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.